molecular formula C13H10BrNO B13761202 2-Bromo-1-(4-(pyridin-3-yl)phenyl)ethanone

2-Bromo-1-(4-(pyridin-3-yl)phenyl)ethanone

Cat. No.: B13761202
M. Wt: 276.13 g/mol
InChI Key: GFQGIZXTGWWZHC-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-(pyridin-3-yl)phenyl)ethanone is an organic compound with the molecular formula C13H10BrNO. It is a brominated derivative of ethanone, featuring a pyridinyl and phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-(pyridin-3-yl)phenyl)ethanone typically involves the bromination of 1-(4-(pyridin-3-yl)phenyl)ethanone. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-(pyridin-3-yl)phenyl)ethanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(4-(pyridin-3-yl)phenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-(pyridin-3-yl)phenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit bacterial growth by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(4-(pyridin-3-yl)phenyl)ethanone is unique due to the presence of both a bromine atom and a pyridinyl group, which can confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H10BrNO

Molecular Weight

276.13 g/mol

IUPAC Name

2-bromo-1-(4-pyridin-3-ylphenyl)ethanone

InChI

InChI=1S/C13H10BrNO/c14-8-13(16)11-5-3-10(4-6-11)12-2-1-7-15-9-12/h1-7,9H,8H2

InChI Key

GFQGIZXTGWWZHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(C=C2)C(=O)CBr

Origin of Product

United States

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